molecular formula C10H10O2 B14170907 (E)-3-methoxy-1-phenylprop-2-en-1-one CAS No. 3617-15-0

(E)-3-methoxy-1-phenylprop-2-en-1-one

Cat. No.: B14170907
CAS No.: 3617-15-0
M. Wt: 162.18 g/mol
InChI Key: IMHBKHIZPZRECU-BQYQJAHWSA-N
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Description

(E)-3-Methoxy-1-phenylprop-2-en-1-one is an organic compound characterized by its phenyl group attached to a propenone moiety with a methoxy substituent at the third position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-methoxy-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between acetophenone and methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (E)-3-Methoxy-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenylprop-2-en-1-one derivatives.

Scientific Research Applications

(E)-3-Methoxy-1-phenylprop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (E)-3-methoxy-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby exhibiting anti-inflammatory effects.

Comparison with Similar Compounds

    (E)-3-Methoxy-1-phenylprop-2-en-1-ol: Similar structure but with an alcohol group instead of a ketone.

    (E)-3-Methoxy-1-phenylprop-2-en-1-amine: Similar structure but with an amine group instead of a ketone.

    (E)-3-Methoxy-1-phenylprop-2-en-1-thiol: Similar structure but with a thiol group instead of a ketone.

Uniqueness: (E)-3-Methoxy-1-phenylprop-2-en-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its methoxy and phenyl groups contribute to its stability and potential interactions with biological targets, making it a valuable compound in various research fields.

Properties

CAS No.

3617-15-0

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

(E)-3-methoxy-1-phenylprop-2-en-1-one

InChI

InChI=1S/C10H10O2/c1-12-8-7-10(11)9-5-3-2-4-6-9/h2-8H,1H3/b8-7+

InChI Key

IMHBKHIZPZRECU-BQYQJAHWSA-N

Isomeric SMILES

CO/C=C/C(=O)C1=CC=CC=C1

Canonical SMILES

COC=CC(=O)C1=CC=CC=C1

Origin of Product

United States

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